molecular formula C12H12N2O2 B1395398 3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzoic acid CAS No. 1214622-51-1

3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzoic acid

Cat. No. B1395398
CAS RN: 1214622-51-1
M. Wt: 216.24 g/mol
InChI Key: TXZBPEUZGQVBIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzoic acid” is a chemical compound that contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

The synthesis of compounds similar to “3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzoic acid” often involves various structural manipulations to obtain pharmacophoric motif conjugates . The synthesis process usually starts from simple compounds and involves stepwise methods .


Molecular Structure Analysis

The molecular structure of “3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzoic acid” includes a pyrazole ring, which contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .

Future Directions

The future directions for “3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzoic acid” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the broad range of chemical and biological properties of compounds with similar structures, “3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzoic acid” could be an important synthon in the development of new drugs .

properties

IUPAC Name

3,4-dimethyl-2-pyrazol-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-4-5-10(12(15)16)11(9(8)2)14-7-3-6-13-14/h3-7H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZBPEUZGQVBIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)N2C=CC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethyl-2-(1H-pyrazol-1-YL)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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